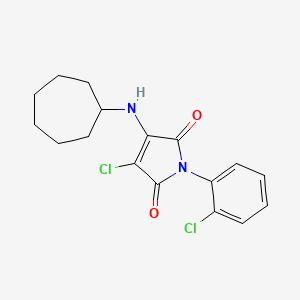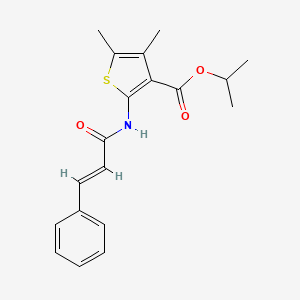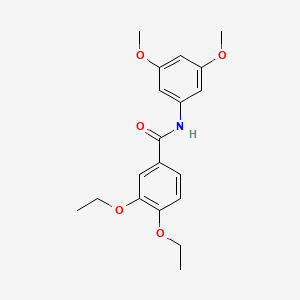
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione, also known as CC-1065 or its analogs, is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment.
作用机制
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death. The molecule binds to specific sequences of DNA, which are more prevalent in cancer cells than in normal cells. This selective binding allows this compound to target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It causes DNA damage, which leads to cell death. It also inhibits DNA replication and transcription, which are essential processes for cell growth and division. This compound has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models.
实验室实验的优点和局限性
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has several advantages and limitations for lab experiments. Its selective binding to cancer cells allows it to target cancer cells while sparing normal cells, which makes it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. Additionally, its potent cytotoxic effects make it challenging to work with in the laboratory.
未来方向
There are several future directions for the study of 3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione. One direction is to develop analogs of this compound that have improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the development of new methods for the synthesis of this compound could lead to improved yields and reduced costs, which would make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment. Its selective binding to cancer cells and potent cytotoxic effects make it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. The future directions for the study of this compound include the development of analogs with improved pharmacokinetic properties, investigation of combination therapies, and the development of new synthesis methods.
合成方法
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione is a complex molecule that is not found in nature and must be synthesized in the laboratory. The synthesis method involves several steps, including the formation of the pyrrole ring, the introduction of the chlorophenyl and cycloheptylamino groups, and the chlorination of the molecule. The synthesis of this compound is challenging and requires specialized knowledge and skills.
科学研究应用
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models. This compound works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death.
属性
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-12-9-5-6-10-13(12)21-16(22)14(19)15(17(21)23)20-11-7-3-1-2-4-8-11/h5-6,9-11,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIKCRNQRNWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5722394.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)



![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)